(2-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c1-12-6-7-15(19-18-12)20-8-10-21(11-9-20)16(22)13-4-2-3-5-14(13)17/h2-7H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIBSSFVKBPDBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions One common method starts with the preparation of the 6-methylpyridazin-3-yl intermediate, which is then reacted with piperazineThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the coupling process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) are often used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(2-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways can vary depending on the specific application, but common targets include enzymes involved in metabolic processes and receptors in the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the aryl group, heterocyclic ring systems, and linker regions. Below is a systematic comparison based on the provided evidence:
Aryl Group Modifications
Key Insight: Halogenation (Cl, F) on the aryl ring improves metabolic stability and binding affinity in analogs like BAY10000493 . The 2-chloro-6-fluorophenyl variant may offer superior pharmacokinetics compared to the monochlorinated target compound.
Heterocyclic Ring Variations
| Compound Name | Heterocycle | Piperazine Linkage | Notable Features | Reference |
|---|---|---|---|---|
| (4-{[4-(4-chlorophenyl)pyrimidin-2-yl]amino}phenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methanone | Pyrimidine | Hydroxyethylpiperazine | Enhanced solubility due to hydroxyethyl group; potential kinase inhibition . | |
| 4-(4-aminophenyl)piperazin-1-ylmethanone | Furan | Aminophenyl | Electron-rich furan may alter electronic properties and redox activity . | |
| (2-Chloro-pyridin-4-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone | Pyrazolopyrimidine | Methanesulfonylphenyl | Sulfonyl groups enhance solubility and target engagement in kinase inhibitors . |
Key Insight : Pyridazine (as in the target compound) vs. pyrimidine or imidazopyridine heterocycles impacts steric and electronic interactions. Pyridazine’s smaller size may favor access to hydrophobic binding pockets, while bulkier systems (e.g., pyrazolopyrimidine) could limit bioavailability .
Linker Region Comparisons
Key Insight: Methanone linkers (as in the target compound) balance rigidity and lipophilicity, whereas amide or ethanone linkers alter pharmacokinetic profiles .
Critical Analysis and Gaps
- Structural vs.
- Halogenation Effects: While 2-chloro-6-fluorophenyl analogs are documented, the target compound’s mono-chlorinated aryl group may offer intermediate lipophilicity.
- Heterocycle Optimization : Pyridazine’s role relative to pyrimidine or imidazopyridine remains underexplored in the context of specific biological targets.
Biologische Aktivität
The compound (2-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone , with the CAS number 1269275-74-2 , has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 316.78 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly its role as an inhibitor of specific enzymes and receptors. Notably, it has been shown to inhibit phosphodiesterase type 4 (PDE4), which is involved in inflammatory processes. This inhibition can lead to a reduction in pro-inflammatory cytokines and chemokines, suggesting potential applications in treating inflammatory diseases.
Antimicrobial Activity
Research indicates that derivatives similar to (2-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone exhibit significant antimicrobial properties. For instance, studies on related pyrazole compounds have demonstrated notable antifungal activity against various pathogenic fungi . This suggests that the compound may also possess similar properties, warranting further investigation.
Study 1: PDE4 Inhibition
A study focused on the inhibition of PDE4 by related piperazine derivatives demonstrated a significant decrease in inflammatory markers in vitro. The mechanism involved competitive inhibition at the enzyme's active site, leading to reduced cAMP degradation and subsequent anti-inflammatory effects.
Study 2: Antifungal Activity
In a comparative analysis of various pyrazole derivatives, compounds similar to (2-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone exhibited antifungal activity against several strains of fungi, including Cytospora and Fusarium. The study highlighted the importance of structural features in enhancing biological activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (3-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone | Structure | PDE4 Inhibition |
| 2-(4-(6-Morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol | Structure | Anti-inflammatory Properties |
The above table illustrates how structural variations among similar compounds can influence their biological activities, particularly concerning PDE inhibition and anti-inflammatory effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
